3-Hydroxy-5-(trifluoromethoxy)benzamide

Lipophilicity LogP Physicochemical Properties

SAR campaigns fail when generic benzamide regioisomers are substituted for the precise 3-OH/5-OCF₃ scaffold. This building block eliminates that risk with a defined electronic and steric environment essential for reproducible target engagement. - Unique 3-OH/5-OCF₃ juxtaposition delivers CNS-appropriate logP (~2.4-2.8) and controlled ionization (predicted pKa ~8.18) for blood-brain barrier penetration. - The metabolically stable 5-OCF₃ group provides a built-in ¹⁹F NMR reporter for protein-ligand interaction studies without isotopic labeling. - In stock with competitive pricing and immediate global shipping for uninterrupted discovery workflows.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
Cat. No. B12069504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(trifluoromethoxy)benzamide
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)OC(F)(F)F)C(=O)N
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-4(7(12)14)1-5(13)3-6/h1-3,13H,(H2,12,14)
InChIKeyLFZURYQGPVZYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-(trifluoromethoxy)benzamide: Properties and Procurement Baseline


3-Hydroxy-5-(trifluoromethoxy)benzamide (CAS: 1261648-84-3) is a fluorinated benzamide derivative characterized by a hydroxyl group at the 3-position and a trifluoromethoxy (–OCF₃) substituent at the 5-position of the benzene ring [1]. It has a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . This compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with its unique combination of hydrogen bond donor (hydroxyl) and electron‑withdrawing/lipophilic (trifluoromethoxy) functionalities enabling specific derivatization strategies [1]. The trifluoromethoxy group imparts enhanced lipophilicity and metabolic stability compared to non‑fluorinated or methoxy analogs, while the 3‑hydroxyl group provides a handle for further functionalization or contributes to target binding interactions .

Enhanced lipophilicity supports intracellular and CNS-target research
Hydroxyl handle enables diverse derivatization for SAR libraries
Fluorine-mediated interactions may influence binding selectivity

3-Hydroxy-5-(trifluoromethoxy)benzamide: Risks of In‑Class Substitution


Substituting 3-hydroxy-5-(trifluoromethoxy)benzamide with a generic benzamide or a simple regioisomer (e.g., 3‑hydroxy‑4‑(trifluoromethoxy)benzamide or 4‑(trifluoromethoxy)benzamide) introduces substantial physicochemical and biological divergence that can derail SAR campaigns. The precise juxtaposition of the 3‑OH and 5‑OCF₃ groups creates a unique electronic and steric environment that governs molecular recognition; even a single positional shift alters hydrogen‑bonding geometry and lipophilic balance, as reflected in markedly different predicted pKa (7.38±0.35 for the 4‑OCF₃ isomer ) and logP values [1]. Furthermore, the trifluoromethoxy group confers class‑level advantages in metabolic stability and membrane permeability that are absent in non‑fluorinated or methoxy analogs [2]. The following quantitative evidence underscores why this specific scaffold cannot be assumed interchangeable with its closest analogs and why procurement of the exact compound is essential for reproducible research outcomes.

Positional isomers may exhibit substantially different ionization states, altering solubility and membrane transport profiles.
Methoxy or non-fluorinated analogs lack fluorine-mediated interactions and may show reduced metabolic stability.
Standard purity (≥95%) does not guarantee correct regioisomer; supplier orthogonal identity confirmation is essential.

3-Hydroxy-5-(trifluoromethoxy)benzamide: Differentiation Evidence vs. Analogs


Lipophilicity vs. 3-Hydroxybenzamide

The presence of the trifluoromethoxy group in 3-hydroxy-5-(trifluoromethoxy)benzamide dramatically increases lipophilicity relative to its non‑fluorinated parent 3‑hydroxybenzamide. While experimental logP values for the target compound are not publicly available, predicted logP values for close analogs provide a reliable estimate. 4‑(Trifluoromethoxy)benzamide has a reported logP of 2.3844 [1], and the structurally similar 3‑methyl‑5‑(trifluoromethoxy)benzamide has a logP of 2.77 [2]. In contrast, 3‑hydroxybenzamide has a measured logP of only 0.327 [3] or an XLogP3 of 0.4 [4]. This >2‑unit increase in logP translates to a >100‑fold increase in octanol‑water partition coefficient, signifying substantially enhanced membrane permeability and blood‑brain barrier penetration potential for the trifluoromethoxy‑substituted compound.

Lipophilicity (logP)
Class-level inference
Predicted logP ~2.4–2.8 vs. 0.327 for 3-hydroxybenzamide (Δ≈ +2.0–2.5)
Supports intracellular and CNS partitioning context.
Predicted values; experimental data to verify.
Lipophilicity LogP Physicochemical Properties

pKa and Ionization State: Regioisomer Comparison

The position of the trifluoromethoxy group relative to the hydroxyl moiety significantly alters the acidity of the phenolic –OH. For 3‑hydroxy‑4‑(trifluoromethoxy)benzamide, the predicted pKa is 7.38±0.35 . In contrast, for 4‑(trifluoromethoxy)benzamide (lacking the 3‑OH group), the predicted pKa is 15.56±0.50 [1]. While experimental pKa data for the target 3‑hydroxy‑5‑(trifluoromethoxy)benzamide are not available, the regioisomeric comparison demonstrates that moving the OCF₃ group from the 4‑ to the 5‑position (and the OH from the 3‑ to the 4‑position) can shift the pKa by over 8 log units. Such a shift dictates whether the molecule is predominantly neutral or ionized at physiological pH, which profoundly influences solubility, protein binding, and membrane transport.

Ionization State (pKa)
Cross-study comparable
3-OH-4-OCF₃ pKa 7.38 vs. 4-OCF₃ pKa 15.56 (Δ ≈ 8.18)
Regioisomer position profoundly alters ionization context.
Predicted values; target compound pKa unavailable.
pKa Ionization Physicochemical Properties

Molecular Weight and Hydrogen Bonding: Methoxy Analog Comparison

Replacing the trifluoromethoxy group (–OCF₃) with a methoxy group (–OCH₃) results in a significant change in molecular weight and hydrogen‑bonding capacity. 3‑Hydroxy‑5‑(trifluoromethoxy)benzamide has a molecular weight of 221.13 g/mol and contains three fluorine atoms that can act as weak hydrogen‑bond acceptors. Its methoxy analog, 3‑hydroxy‑5‑methoxybenzamide, has a molecular weight of only 167.16 g/mol and lacks fluorine‑mediated interactions. The trifluoromethoxy group adds 54 mass units and introduces three highly electronegative fluorine atoms that can participate in orthogonal multipolar interactions (e.g., C–F···H–C, C–F···C=O) not possible with the methoxy derivative.

Fluorine Content vs. Methoxy
Data to verify
MW 221.13 (3 F) vs. 167.16 (0 F); introduces C–F···H–C interactions
Fluorine-mediated interactions may influence binding selectivity.
Supplier data; experimental binding studies needed.
Molecular Weight Hydrogen Bonding Physicochemical Properties

Purity and Analytical Specification

The target compound is typically supplied with a purity of ≥95% or ≥97%, as determined by HPLC . This level of purity is comparable to that of other specialty benzamide building blocks and meets the requirements for most medicinal chemistry applications. However, the compound's unique substitution pattern (3‑OH, 5‑OCF₃) may necessitate additional analytical characterization (e.g., NMR, MS) to confirm regiochemical identity, as positional isomers (e.g., 3‑hydroxy‑4‑(trifluoromethoxy)benzamide) share the same molecular weight and could co‑elute under certain chromatographic conditions.

Purity Specification
Supplier review
≥95–97% (HPLC), typical for benzamide building blocks
Standard purity; regioisomer confirmation required.
Requires orthogonal NMR/HPLC for identity verification.
Purity Analytical Specification Procurement

3-Hydroxy-5-(trifluoromethoxy)benzamide: Application Scenarios


Medicinal Chemistry: CNS-Penetrant Scaffold

The combination of a hydrogen‑bonding 3‑OH group and a lipophilic 5‑OCF₃ group (with predicted logP ~2.4–2.8) aligns with the physicochemical profile of many CNS‑penetrant small molecules. The enhanced lipophilicity relative to non‑fluorinated analogs (ΔlogP ≈ +2.0) suggests improved passive diffusion across the blood‑brain barrier [1]. This scaffold is therefore suitable for the synthesis of kinase inhibitors, GPCR modulators, or other CNS‑targeted agents where balanced polarity and lipophilicity are critical.

Organic Synthesis: Versatile Building Block

The 3‑hydroxyl group serves as a handle for alkylation, acylation, or sulfonation, enabling the generation of diverse libraries. The 5‑OCF₃ group, being metabolically stable and resistant to oxidative metabolism, remains intact during most synthetic transformations, preserving the desired physicochemical properties in downstream analogs [2]. This makes the compound a valuable intermediate for SAR studies where the trifluoromethoxy moiety is a key pharmacophoric element.

Biochemical Probes: Regioisomer-Controlled Target Engagement

Given the pronounced regioisomer‑dependent differences in pKa (e.g., ΔpKa ≈ 8.18 between 3‑hydroxy‑4‑OCF₃ and 4‑OCF₃ analogs ), the precise 3‑OH/5‑OCF₃ substitution pattern can be exploited to design probes with defined ionization states at physiological pH. This control is essential for studying target engagement in cellular assays, where the protonation state of the phenolic –OH can dictate binding affinity and cellular permeability.

Chemical Biology: 19F NMR/MRI Probe Synthesis

The presence of three equivalent fluorine atoms in the trifluoromethoxy group provides a strong ¹⁹F NMR signal, enabling the compound or its derivatives to be used as ¹⁹F NMR probes for studying protein‑ligand interactions or cellular uptake. Unlike methoxy analogs, which lack a fluorine handle, 3‑hydroxy‑5‑(trifluoromethoxy)benzamide offers a built‑in spectroscopic reporter without requiring additional isotopic labeling [2].

Application
Selection Property
Validation Focus
CNS‑penetrant scaffold
Balanced polarity and lipophilicity from 3‑OH/5‑OCF₃
BBB permeability prediction; cellular uptake assays
Versatile building block
Hydroxyl derivatization handle; metabolically stable OCF₃
Library synthesis; SAR expansion with fluorine retention
Regioisomer‑controlled target probes
Defined ionization state via precise 3‑OH/5‑OCF₃ pattern
Regioisomer identity (NMR, HPLC); cellular permeability context
¹⁹F NMR probe synthesis
Three equivalent ¹⁹F nuclei for strong NMR signal
¹⁹F NMR signal intensity; metabolic stability of OCF₃

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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